molecular formula C13H8Cl2F3NO3S B1407783 4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-3-methylbenzenesulfonyl chloride CAS No. 1181761-89-6

4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-3-methylbenzenesulfonyl chloride

Cat. No. B1407783
CAS RN: 1181761-89-6
M. Wt: 386.2 g/mol
InChI Key: IJFVUJQFEGGTLO-UHFFFAOYSA-N
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Description

This compound, also known as 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride, has a CAS Number of 338422-71-2 . It has a molecular weight of 372.15 . The IUPAC name for this compound is 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenesulfonyl chloride .


Synthesis Analysis

The synthesis of this compound involves the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, which is prepared from 2,5-CTF . The synthesis process is achieved in the final step .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H6Cl2F3NO3S/c13-10-5-7(12(15,16)17)6-18-11(10)21-8-1-3-9(4-2-8)22(14,19)20/h1-6H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid at ambient temperature . It has a boiling point of 69-72 .

Scientific Research Applications

Activation and Covalent Attachment of Biologicals The chemical structure related to 4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-3-methylbenzenesulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, exhibits strong electron-withdrawing properties. This makes it an excellent agent for activating hydroxyl groups of polymeric carriers for the covalent attachment of biologicals (e.g., enzymes, antibodies, avidin) to solid supports like polystyrene microspheres, Sepharose beads, or cellulose. Such activated supports maintain their activity for months and find potential therapeutic applications in bioselective separation techniques (Chang, Gee, Smith, & Lake, 1992).

Chemoselective Arylation and Synthesis of Triarylated Products Chemoselective arylation of the CF3 group in compounds related to this compound has been achieved through reactions with AlCl3, leading to the synthesis of triarylated products like diarylhydroxymethylated benzophenones. This process demonstrates the versatility of such chemicals in organic synthesis, providing pathways to diverse chemical structures (Okamoto, Kumeda, & Yonezawa, 2010).

Electrostatic Activation of SNAr-Reactivity The electrostatic effect of sulfonylonio substituents in compounds similar to this compound enhances SNAr reactivity, allowing for reactions under milder conditions. This activation opens up new routes to synthesize pharmaceutically relevant substances, showcasing the compound's importance in medicinal chemistry (Weiss & Pühlhofer, 2001).

Intermediate for Synthesis of Therapeutic Agents The chemical framework of this compound serves as a precursor or intermediate in the synthesis of various therapeutic agents. For instance, compounds with similar structures have been utilized in the synthesis of antiplatelet drugs, highlighting their significance in drug development (Li, Xu, & Zhang, 2012).

Safety and Hazards

The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with this compound include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P260 (do not breathe dust/fume/gas/mist/vapours/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F3NO3S/c1-7-4-9(23(15,20)21)2-3-11(7)22-12-10(14)5-8(6-19-12)13(16,17)18/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFVUJQFEGGTLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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